![molecular formula C18H32O7 B047237 Tributyl citrate CAS No. 77-94-1](/img/structure/B47237.png)
Tributyl citrate
Overview
Description
Tributyl citrate is a common solvent and plasticizer for polymers like PVC and its copolymers that are used in food wrapping films. It is also a common plasticizer employed in food contact materials, cosmetics, and food additives .
Synthesis Analysis
Tributyl citrate is commonly synthesized via the esterification of citric acid and n-butanol. Highly effective SO42-/ZrO2-TiO2 catalysts were prepared by coprecipitation and impregnation method for tributyl citrate production . Thermodynamic data of the synthesis of tributyl citrate from citric acid and n-butanol were obtained by Benson group contribution method .Molecular Structure Analysis
The molecular structure of Tributyl citrate is represented by the linear formula: HOC (COOCH2CH2CH2CH3) (CH2COOCH2CH2CH2CH3)2. It has a CAS Number of 77-94-1 and a molecular weight of 360.44 .Chemical Reactions Analysis
The production of tributyl citrate involves catalytic and self-catalyzed esterification of citric acid with 1-butanol. Both methanesulfonic acid (MSA) and Amberlyst 70 ion-exchange resin were evaluated as catalysts in the reaction . The reaction is limited by chemical equilibrium, so excess of butanol and water removal are common strategies to improve reaction conversion at the industrial scale .Physical And Chemical Properties Analysis
Tributyl citrate has a density of 1.04 g/cm3 at 20 °C. It has a boiling point of 170°C and a flash point of 184 °C .Scientific Research Applications
Enhanced Oil Recovery in CO2 Injection Processes
Tributyl citrate has been studied for its role as a cosolvent in the CO2 injection process for enhanced oil recovery. The addition of Tributyl citrate at an optimum concentration of 0.3% can significantly alter the phase behavior of crude oil. It reduces the bubble point pressure from 14.28 MPa to 13.36 MPa and decreases the density from 1.00 g/cm³ to 0.95 g/cm³ . This results in an enhanced solubility of CO2 in oil, improved miscibility, and a reduction in viscosity from 0.73 mPa·s to 0.64 mPa·s . These changes facilitate the transformation of heavy components into lighter ones, stabilizing the deposition trend of heavy components and promoting more efficient CO2 extraction .
Pharmaceutical Applications
In the pharmaceutical industry, Tributyl citrate is used as a plasticizer in the production of medical tablets, capsules, and other dosage forms. It is recognized for its non-toxicity and compatibility with a wide range of polymers, making it a suitable component for pharmaceutical applications. It is also used in analytical applications such as pharma release testing, method development for qualitative and quantitative analyses, and calibration requirements .
Plasticizer in Polymer Resins
Tributyl citrate serves as an eco-friendly plasticizer in various plastic resins. It is used to improve the flexibility and workability of plastics. Its application is particularly valuable in creating medical devices, food packaging materials, and other products where non-toxicity is crucial. The synthesis of bis-(tributyl citrate acid) esters as novel green plasticizers has been explored, offering an environmentally friendly alternative with high yields .
Mechanism of Action
Target of Action
Tributyl citrate (TBC) is a plasticizer and its primary targets are polymers like PVC and its copolymers . It is commonly used in food wrapping films, cosmetics, and food additives . In the context of biological systems, TBC has been found to activate the Steroid and Xenobiotic Receptor (SXR), which is highly expressed in the liver and intestine .
Mode of Action
TBC interacts with its targets by increasing their flexibility and workability . In biological systems, TBC activates SXR, which in turn regulates cytochrome P450 3A4 (CYP3A4). CYP3A4 controls the metabolism of xenobiotics and endogenous steroid hormones .
Biochemical Pathways
The activation of SXR by TBC affects the metabolism of xenobiotics and endogenous steroid hormones . This can have downstream effects on various biochemical pathways. For instance, a study found that Acetyl Tributyl Citrate (ATBC), a derivative of TBC, could impact the occurrence and development of brain cancer and brain-related inflammation . It was suggested that ATBC could pose risks for cognitive impairment and neurodegeneration by modulating the apoptosis and proliferation of brain cancer cells, activating inflammatory signaling pathways, and regulating neuroplasticity .
Pharmacokinetics
A study on atbc, a derivative of tbc, found that it was rapidly absorbed and eliminated in rats, with a bioavailability of 274% . The metabolic clearance of ATBC was found to account for a considerable portion of its total clearance .
Result of Action
The activation of SXR by TBC can lead to changes in the metabolism of xenobiotics and endogenous steroid hormones . In the case of ATBC, it was suggested that it could impact the occurrence and development of brain cancer and brain-related inflammation, and pose risks for cognitive impairment and neurodegeneration .
Action Environment
The action of TBC can be influenced by environmental factors. For instance, TBC is used as a cosolvent in the CO2 injection process in crude oil extraction . The addition of TBC was found to influence the phase parameters of crude oil and the composition of residual oil . In the context of biological systems, the action of TBC could be influenced by factors such as the presence of other chemicals and the specific characteristics of the biological environment .
Safety and Hazards
properties
IUPAC Name |
tributyl 2-hydroxypropane-1,2,3-tricarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O7/c1-4-7-10-23-15(19)13-18(22,17(21)25-12-9-6-3)14-16(20)24-11-8-5-2/h22H,4-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOZVQLOBQUTQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051442 | |
Record name | Tributyl citrate | |
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Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless or light yellow odorless liquid; [Merck Index] | |
Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-tributyl ester | |
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Record name | Tributyl citrate | |
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Product Name |
Tributyl citrate | |
CAS RN |
77-94-1 | |
Record name | Tributyl citrate | |
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Record name | Tributyl citrate | |
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Record name | TRIBUTYL CITRATE | |
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Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-tributyl ester | |
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Record name | Tributyl citrate | |
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Record name | Tributyl citrate | |
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Record name | TRIBUTYL CITRATE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of tributyl citrate?
A1: Tributyl citrate is a triester of citric acid and n-butanol. Its molecular formula is C18H32O7.
Q2: What is the molecular weight of tributyl citrate?
A2: The molecular weight of tributyl citrate is 360.44 g/mol.
Q3: What are the common methods for synthesizing tributyl citrate?
A3: Tributyl citrate is typically synthesized through the esterification of citric acid with n-butanol. Various catalysts have been explored to enhance the efficiency of this reaction, including:
- Strong Acids: Sulfuric acid [], p-toluene sulfonic acid []
- Solid Superacids: Ce(IV)-SO42-/TiO2 []
- Heteropolyacids: HPW acid [], HPA/TiO2-WO3 []
- Ionic Liquids: Imidazole acid ionic liquids []
- Solid Acid Catalysts: SO42-/Zr-MCM-41 [], M- []
Q4: What are the advantages of using solid acid catalysts for TBC synthesis?
A4: Solid acid catalysts offer several benefits for TBC synthesis, including:
- ** Reusability:** These catalysts can be easily separated from the reaction mixture and reused multiple times without significant loss of activity [, ].
- Environmental Friendliness: Solid acid catalysts minimize waste generation and reduce the need for environmentally harmful solvents [, ].
Q5: Can you elaborate on the use of ionic liquids as catalysts for TBC synthesis?
A5: Ionic liquids, like imidazole acid ionic liquids, have shown promise as catalysts in TBC synthesis. They offer advantages such as:
- High Catalytic Activity: They possess multiple acidic sites, enabling high activity even at low concentrations [].
- Microwave Compatibility: Ionic liquids are suitable for microwave-assisted synthesis, significantly reducing reaction times [].
Q6: What are the key properties of tributyl citrate as a plasticizer?
A6: Tributyl citrate exhibits several desirable properties as a plasticizer, including:
- Biodegradability: TBC degrades naturally in the environment, making it a more sustainable alternative to persistent plasticizers [].
- Low Toxicity: TBC has demonstrated low toxicity in safety assessments, making it suitable for applications with potential human contact [].
- Compatibility with PVC: TBC effectively plasticizes polyvinyl chloride (PVC), enhancing its flexibility and processability [, , , ].
Q7: How does tributyl citrate compare to other common plasticizers like DOP?
A7: While both TBC and dioctyl phthalate (DOP) are effective plasticizers for PVC, TBC offers advantages in terms of:
- Lower Toxicity: TBC is considered a safer alternative to DOP, particularly for applications involving food contact or children's products [].
- Biodegradability: Unlike DOP, which is persistent in the environment, TBC is biodegradable, reducing its environmental impact [].
Q8: Are there any limitations to using tributyl citrate as a plasticizer?
A8: While TBC offers numerous advantages, it's important to consider its limitations:
- Migration: TBC can migrate from PVC over time, particularly into fatty foods, which could impact the quality of food products and raise safety concerns [].
- Lower Plasticizing Efficiency: TBC may require higher concentrations than DOP to achieve similar levels of plasticization in PVC [, , ].
Q9: What are the primary applications of tributyl citrate?
A9: Tributyl citrate finds applications in various industries, including:
- Plasticizers: TBC is used as a plasticizer in PVC products, particularly those intended for food contact, medical devices, and children's toys [, , , , ].
- Pharmaceuticals: TBC can be incorporated into drug delivery systems to enhance the release of active ingredients from polymer matrices [].
- Biomedical Applications: TBC-plasticized poly(L-lactide) has shown potential in biomedical applications due to its biocompatibility and improved mechanical properties [].
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